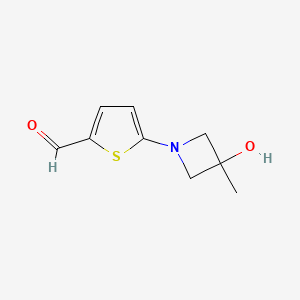
5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a hydroxy-methylazetidine group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: 5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical pathways related to cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the azetidine group, making it less complex.
5-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde: Similar structure but without the methyl group on the azetidine ring.
5-(3-Methylazetidin-1-yl)thiophene-2-carbaldehyde: Similar structure but without the hydroxy group on the azetidine ring.
Uniqueness
5-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the hydroxy and methyl groups on the azetidine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
5-(3-hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c1-9(12)5-10(6-9)8-3-2-7(4-11)13-8/h2-4,12H,5-6H2,1H3 |
Clé InChI |
BIOHQLNIEJESBA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C2=CC=C(S2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
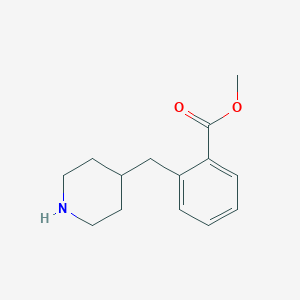
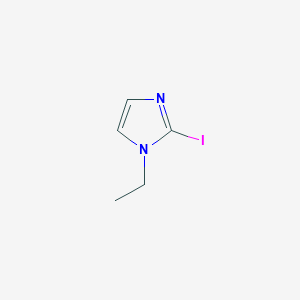

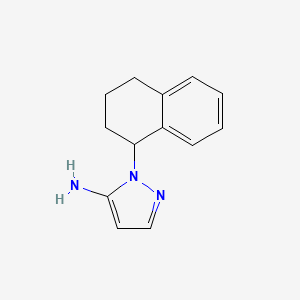
![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219258.png)


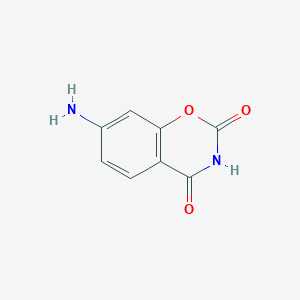
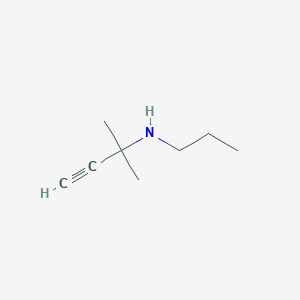

![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)

![1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid](/img/structure/B13219320.png)
